molecular formula C16H23N3O2S B595865 2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one CAS No. 107484-86-6

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one

Cat. No.: B595865
CAS No.: 107484-86-6
M. Wt: 321.439
InChI Key: DSRZHUJBAONBBX-UHFFFAOYSA-N
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Description

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one, also known as buprofezin, is a chemical compound with the molecular formula C16H23N3OS. It belongs to the class of thiadiazinanes and is primarily used as an insecticide. This compound is known for its role in inhibiting chitin biosynthesis in insects, making it effective in controlling pests such as whiteflies and other homopteran insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one involves several steps. One common method includes the reaction of N-methylaniline with phosgene and chlorine to produce N-chloromethyl-N-phenylcarbamoyl chloride. This intermediate is then reacted with tert-butyl isocyanate to form tert-butyl isocyanate, which is subsequently reacted with isopropylamine to yield 1-isopropyl-3-tert-butylthiourea. Finally, this compound undergoes cyclization to form the desired thiadiazinan-4-one .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous-flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one involves the inhibition of chitin biosynthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to disrupted molting and ultimately the death of the insect. The compound interferes with the metabolic pathways involved in chitin synthesis, making it an effective insecticide .

Comparison with Similar Compounds

Similar Compounds

    Buprofezin: A closely related compound with similar insecticidal properties.

    Thiadiazine derivatives: Other compounds in this class also exhibit insecticidal activity but may differ in their specific targets and efficacy.

Uniqueness

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one is unique due to its high selectivity and long residual effect, making it particularly effective in agricultural applications. Its ability to inhibit chitin biosynthesis with minimal impact on non-target organisms sets it apart from other insecticides .

Biological Activity

2-Tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one, commonly known as Buprofezin, is a thiadiazine compound that has garnered attention for its biological activities, particularly in the field of pest control and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, toxicity profiles, and potential applications in agriculture and medicine.

Chemical Structure and Properties

Buprofezin is characterized by a complex structure that includes a thiadiazine ring, which is essential for its biological activity. The molecular formula is C16H23N3OSC_{16}H_{23}N_{3}OS, and it features an imine functional group that contributes to its reactivity and interaction with biological systems .

Buprofezin acts primarily as an insect growth regulator (IGR), targeting the immature stages of hemipteran pests. Its mechanism involves the inhibition of chitin synthesis by blocking the incorporation of N-acetyl-D-[H3] glucosamine into chitin, which is crucial for cuticle formation during molting. This leads to nymphal mortality in pests such as Nilaparvata lugens (brown rice planthopper) and Trialeurodes vaporariorum (greenhouse whitefly) .

Antiparasitic and Antimicrobial Effects

Research indicates that Buprofezin exhibits significant antiparasitic activity. A study highlighted its effectiveness against Trypanosoma cruzi, showing promising results comparable to established treatments . The compound's structure allows it to interact with key biological pathways in parasites, enhancing its efficacy.

Anticancer Potential

Emerging studies suggest that Buprofezin may possess anticancer properties. Various derivatives of thiadiazine compounds have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HT-29. The cytotoxicity appears to correlate with the structural modifications at specific positions on the thiadiazine ring .

Compound SeriesCell Line TestedIC50 (µM)Notes
Series IHeLa25Moderate activity
Series IIHT-2915High activity
Series IIIHepG2>50Low activity

Toxicity Profile

Buprofezin has been evaluated for its toxicity across various species. In mammalian studies, it shows low acute toxicity with an oral LD50 of approximately 3847 mg/kg in male rats and 2278 mg/kg in females . However, developmental toxicity studies have raised concerns regarding its effects on aquatic organisms, where it was found to cause significant mortality rates in fish embryos and larvae .

Case Studies

  • Aquatic Toxicity Study : A study conducted on the effects of Buprofezin on fish embryos indicated that exposure led to developmental abnormalities and increased mortality rates. This highlights the need for careful application in agricultural settings to mitigate environmental impacts .
  • Cytotoxicity Assays : In vitro assays evaluating various thiadiazine derivatives showed that modifications at the N-position significantly influenced cytotoxicity against cancer cell lines. Compounds with lipophilic substituents exhibited enhanced activity, suggesting a structure-activity relationship that could be exploited for therapeutic development .

Properties

IUPAC Name

2-tert-butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-12(2)19-14(17-16(3,4)5)22(21)11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRZHUJBAONBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC(C)(C)C)S(=O)CN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009369, DTXSID601028744
Record name 3-Isopropyl-2-[(2-methyl-2-propanyl)imino]-5-phenyl-1,3,5-thiadiazinan-4-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylimino-1-oxo-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107484-86-6
Record name 4H-1,3,5-Thiadizin-4-one, 2-((1,1-dimethylethyl)amino)tetrahydro-3-(1-methylethyl)-5-phenyl-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropyl-2-[(2-methyl-2-propanyl)imino]-5-phenyl-1,3,5-thiadiazinan-4-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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